1-(5-methyl-2-nitrophenyl)methanamine hydrochloride
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Overview
Description
1-(5-methyl-2-nitrophenyl)methanamine hydrochloride is a synthetic organic compound with the molecular formula C8H11ClN2O2. It is characterized by the presence of a nitro group and a methyl group on a benzene ring, along with a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride typically involves several steps:
Nitration: The starting material, 5-methyl-2-nitrobenzaldehyde, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group onto the benzene ring.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Formation of Methanamine: The resulting amine is then reacted with formaldehyde and hydrogen chloride to form the methanamine hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 5-methyl-2-nitrobenzaldehyde are nitrated in industrial reactors.
Continuous Reduction: The reduction step is often carried out in continuous flow reactors to ensure consistent quality and yield.
Crystallization and Purification: The final product is crystallized and purified through recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be further reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(5-methyl-2-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-methyl-2-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
1-(5-methyl-2-nitrophenyl)methanamine hydrochloride can be compared with other similar compounds such as:
1-(4-nitrophenyl)methanamine hydrochloride: Lacks the methyl group, which can influence its reactivity and biological activity.
1-(5-methyl-2-nitrophenyl)ethanamine hydrochloride: Has an ethyl group instead of a methanamine group, affecting its chemical properties.
1-(3-methyl-2-nitrophenyl)methanamine hydrochloride: The position of the methyl group is different, which can alter its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40896-71-7 |
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Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(5-methyl-2-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-2-3-8(10(11)12)7(4-6)5-9;/h2-4H,5,9H2,1H3;1H |
InChI Key |
WVVZFIHFMONLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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